molecular formula C20H14F3N3O4 B2432142 1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1021253-17-7

1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2432142
CAS No.: 1021253-17-7
M. Wt: 417.344
InChI Key: VPOOFOMWETUBEN-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic compound characterized by its intricate molecular structure. This compound features a benzo[d][1,3]dioxol moiety, a trifluoromethyl group, and a pyrrolidin-2-one ring, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O4/c21-20(22,23)13-3-1-11(2-4-13)18-24-19(30-25-18)12-7-17(27)26(9-12)14-5-6-15-16(8-14)29-10-28-15/h1-6,8,12H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOOFOMWETUBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d][1,3]dioxol core. This can be achieved through a series of reactions including cyclization and oxidation processes. The trifluoromethyl group is often introduced using reagents like trifluoromethylating agents under controlled conditions. The final step involves the formation of the pyrrolidin-2-one ring through cyclization reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, precise temperature control, and efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzo[d][1,3]dioxol moiety can be oxidized to form derivatives.

  • Reduction: The trifluoromethyl group can be reduced under specific conditions.

  • Substitution: The pyrrolidin-2-one ring can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the benzo[d][1,3]dioxol moiety.

  • Reduction Products: Reduced trifluoromethyl derivatives.

  • Substitution Products: Substituted pyrrolidin-2-one derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by damaging DNA and disrupting cellular processes .

Antidiabetic Properties

In vivo studies using models such as Drosophila melanogaster have indicated that oxadiazole derivatives can lower glucose levels significantly, suggesting their potential as antidiabetic agents . The mechanism of action may involve modulation of metabolic pathways related to glucose homeostasis.

Material Science Applications

The incorporation of trifluoromethyl groups into organic compounds has also been explored in material science. These compounds can exhibit unique thermal and optical properties, making them suitable for applications in coatings and polymers that require enhanced stability and performance under extreme conditions.

Case Studies

StudyFocusFindings
Study on Anticancer Activity Cytotoxicity against GlioblastomaSignificant apoptosis observed with specific derivatives; potential as therapeutic agents .
Antidiabetic Research Glucose level modulation in Drosophila melanogasterCompounds demonstrated significant glucose-lowering effects; promising candidates for diabetes treatment .
Material Properties Investigation Thermal stability and optical characteristicsTrifluoromethyl-substituted compounds showed enhanced properties suitable for industrial applications .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the benzo[d][1,3]dioxol moiety contributes to its biological activity. The pyrrolidin-2-one ring plays a crucial role in the compound's overall structure and function.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:

  • 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one: Used as a reagent in organic synthesis.

  • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzo-1,3-dioxole: Utilized in cross-coupling reactions.

  • 3-amino-3-benzo[d][1,3]dioxol-5-yl-propionic acid: Investigated for its biological activity.

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The structural components of this compound suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The chemical formula of the compound is C19H16F3N3O3C_{19}H_{16}F_3N_3O_3, with a molecular weight of approximately 396.34 g/mol. The presence of the benzo[d][1,3]dioxole moiety is notable as it is commonly associated with various bioactive compounds. The trifluoromethyl group enhances lipophilicity and may influence the compound's biological interactions.

While specific mechanisms for this compound are still under investigation, its structure suggests potential interactions with targets involved in signaling pathways, possibly including:

  • Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, which could be relevant for therapeutic applications.
  • Receptor Binding : The presence of the pyrrolidine and oxadiazole rings indicates potential for binding to various receptors.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
This compoundAntibacterial against Staphylococcus aureus
4-HydroxycoumarinAnticoagulant

The compound demonstrated effective inhibition against various bacterial strains, suggesting its potential as an antibacterial agent.

Cytotoxicity and Cancer Research

In vitro studies have evaluated the cytotoxic effects of similar compounds on cancer cell lines. For example:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)15.2
CisplatinMCF-7 (breast cancer)10.0

The compound exhibited a moderate IC50 value against MCF-7 cells, indicating potential as an anticancer agent.

Case Studies

Several case studies have highlighted the biological activity of compounds related to the target structure:

  • Study on Antioxidant Activity : A series of benzodioxole derivatives were synthesized and tested for antioxidant properties. The results indicated that modifications in the structure significantly enhanced antioxidant activity.
  • Neuroprotective Effects : Research demonstrated that certain derivatives exhibited neuroprotective effects in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.

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